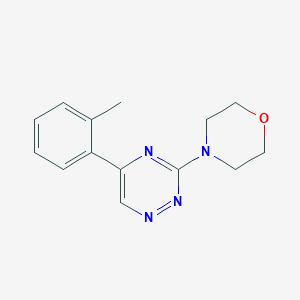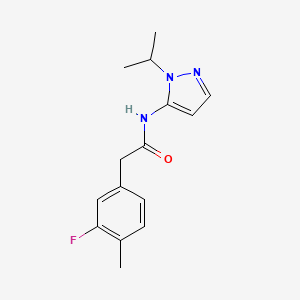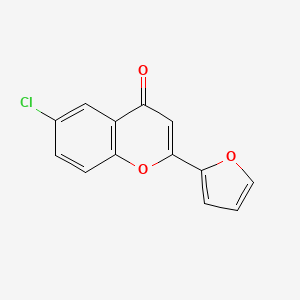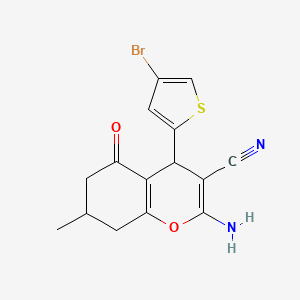
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine, also known as MPTT, is a chemical compound that belongs to the triazine family. It has been extensively studied for its potential use in various scientific applications, including as a building block in drug development, as a fluorescent probe, and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine is not fully understood. However, it has been suggested that 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine has also been shown to bind to DNA and RNA, suggesting that it may interfere with the replication and transcription of genetic material.
Biochemical and Physiological Effects:
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine has been shown to exhibit low toxicity and high stability, making it a promising candidate for use in various scientific research applications. However, further studies are needed to determine the exact biochemical and physiological effects of 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine.
实验室实验的优点和局限性
One of the advantages of using 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine in lab experiments is its high purity and yield. 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine is also stable and exhibits low toxicity, making it a safe and reliable compound to work with. However, one of the limitations of 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine is its limited solubility in water, which may affect its efficacy in certain applications.
未来方向
There are several future directions for the study of 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine. One potential area of research is the development of 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine-based drugs for the treatment of cancer. Another area of research is the use of 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine as a fluorescent probe for the detection of DNA and RNA. Additionally, further studies are needed to determine the exact mechanism of action of 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine and its potential applications in other scientific fields.
合成方法
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine can be synthesized using a variety of methods, including the reaction of 2-amino-4-methylphenol with chloroacetyl chloride, followed by reaction with morpholine and hydrazine hydrate. Another method involves the reaction of 2-amino-4-methylphenol with morpholine and hydrazine hydrate in the presence of acetic acid. Both methods yield 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine with high purity and yield.
科学研究应用
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine has been used in various scientific research applications, including as a building block in drug development. It has been shown to exhibit anticancer activity and has been used as a fluorescent probe to study the interaction between DNA and small molecules. 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine has also been used as a catalyst in chemical reactions, such as the synthesis of 2-aryl-4-quinazolinone derivatives.
属性
IUPAC Name |
4-[5-(2-methylphenyl)-1,2,4-triazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-11-4-2-3-5-12(11)13-10-15-17-14(16-13)18-6-8-19-9-7-18/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYGSCCDKAWCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3'-chloro-3-biphenylyl)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4981921.png)
![3-iodo-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4981931.png)

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide](/img/structure/B4981946.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4981953.png)
![2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4981955.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4981959.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4981963.png)
![6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4981971.png)
![N~1~-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~,N~2~-dimethyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B4981979.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B4981990.png)

![5-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-pyrazinecarboxamide](/img/structure/B4982008.png)
